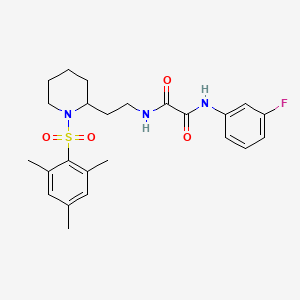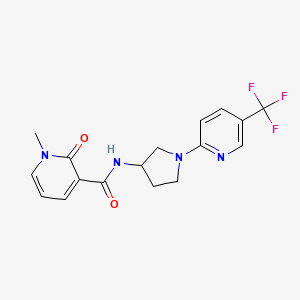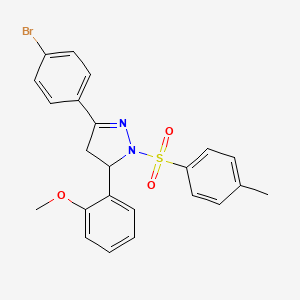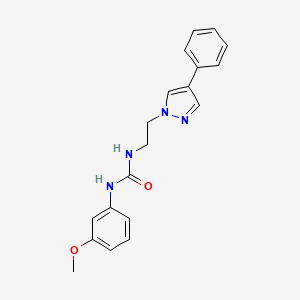![molecular formula C18H23N3O B2361396 N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899959-56-9](/img/structure/B2361396.png)
N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic compound. It contains a pyrrolopyrazine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrazine ring. This core is substituted with a tert-butyl group, a phenyl group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrrolopyrazine core with a tert-butyl group, a phenyl group, and a carboxamide group attached. The exact spatial arrangement of these groups would depend on the specific synthetic pathway used .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. The pyrrolopyrazine core, being a heterocyclic structure, might undergo various reactions such as electrophilic substitution, nucleophilic substitution, or ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific arrangement of its atoms would all influence its properties .Aplicaciones Científicas De Investigación
Antifungal Activity
The novel compound has demonstrated potent antifungal effects. Specifically, it exhibits excellent activity against fungal pathogens, including multidrug-resistant Candida spp. The minimum inhibitory concentration (MIC) ranges from 4 to 16 µg/mL, making it effective in combating these infections . Researchers have also explored its mode of action, which involves inhibiting ergosterol biosynthesis, a critical process for fungal cell survival.
Antibacterial Potential
While the primary focus is on antifungal properties, preliminary studies suggest that this compound may also possess antibacterial activity. Further investigations are needed to fully understand its efficacy against bacterial pathogens .
Anticancer Research
The central core structure of imidazo[1,2-a]pyrazine and pyridine is essential for displaying anticancer activity. Researchers are exploring its potential as an anticancer agent, although more studies are required to validate this application .
Drug Development Against Antibiotic-Resistant Candida
Given the rise of antibiotic resistance in fungal pathogens, compounds like N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide offer promise. They could serve as a new generation of drug treatments to address emerging drug resistance in Candida spp. This application is particularly relevant in the context of global health concerns .
Molecular Docking Studies
In-silico molecular docking studies have been conducted to understand the compound’s interactions with specific targets. These simulations provide insights into its binding affinity and potential mechanisms of action .
Toxicity Assessment
Although the ADMET analysis suggests moderate toxicity to humans, further in-vitro toxicity studies are necessary to determine the real-time toxic levels. Balancing efficacy with safety is crucial for any potential drug development .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-tert-butyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-18(2,3)19-17(22)21-13-12-20-11-7-10-15(20)16(21)14-8-5-4-6-9-14/h4-11,16H,12-13H2,1-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLBXUJEVTWERS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN2C=CC=C2C1C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2361319.png)


![[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2361322.png)
![2-{4-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid](/img/structure/B2361324.png)

![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2361328.png)
![2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine](/img/structure/B2361329.png)
![{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2361330.png)
![methyl 5-methyl-4-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2361332.png)
